molecular formula C11H13NO3 B7808503 3-Methoxy-4-(2-methoxyethoxy)benzonitrile

3-Methoxy-4-(2-methoxyethoxy)benzonitrile

Cat. No.: B7808503
M. Wt: 207.23 g/mol
InChI Key: JHKCIZGBBQYNEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-(2-methoxyethoxy)benzonitrile is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzonitrile, characterized by the presence of methoxy and methoxyethoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(2-methoxyethoxy)benzonitrile typically involves the reaction of 3-methoxybenzonitrile with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include heating and stirring to facilitate the formation of the desired product. For example, a common method involves the use of potassium carbonate as a base and dimethylformamide as a solvent, with the reaction mixture being heated to around 100°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(2-methoxyethoxy)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The methoxy and methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted benzonitrile derivatives.

Scientific Research Applications

3-Methoxy-4-(2-methoxyethoxy)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a building block for the development of new materials.

    Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(2-methoxyethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. In chemical reactions, its reactivity is influenced by the electron-donating effects of the methoxy and methoxyethoxy groups, which can stabilize intermediates and transition states.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzonitrile: Lacks the methoxyethoxy group, making it less polar and potentially less reactive in certain contexts.

    4-Methoxybenzonitrile: Similar structure but with the methoxy group in a different position, affecting its chemical properties and reactivity.

    2-Methoxy-4-(2-methoxyethoxy)benzonitrile: Similar but with the methoxy group in the ortho position, which can influence steric and electronic effects.

Uniqueness

3-Methoxy-4-(2-methoxyethoxy)benzonitrile is unique due to the presence of both methoxy and methoxyethoxy groups, which confer distinct electronic and steric properties. These features can enhance its reactivity and make it a valuable intermediate in organic synthesis and other applications .

Properties

IUPAC Name

3-methoxy-4-(2-methoxyethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-13-5-6-15-10-4-3-9(8-12)7-11(10)14-2/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKCIZGBBQYNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-methoxy-4-(2-methoxyethoxy)benzaldehyde (10 g) in AcOH (80 mL) was added KOAc (9.5 g) and NH2OH.HCl (6.7 g). The resulting mixture was heated at 130° C. for 18 h under N2 atmospheres. After reaction finished, the mixture was poured into water (400 mL). The solid was collected, washed with water (100 mL) and air-dried to give 3-methoxy-4-(2-methoxyethoxy)benzonitrile (9 g) as a light yellow solid. 1H-NMR (400 MHz, CDCl3): δ: 7.26 (dd, J=8.4, 1.6, 1H), 7.08 (d, J=1.6, 1H), 6.93 (d, J=8.4, 1H), 4.23-4.20 (m, 2H), 3.88 (s, 3H), 3.82-3.80 (m, 2H), 3.45 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
KOAc
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-4-(2-methoxyethoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
3-Methoxy-4-(2-methoxyethoxy)benzonitrile
Reactant of Route 3
Reactant of Route 3
3-Methoxy-4-(2-methoxyethoxy)benzonitrile
Reactant of Route 4
Reactant of Route 4
3-Methoxy-4-(2-methoxyethoxy)benzonitrile
Reactant of Route 5
Reactant of Route 5
3-Methoxy-4-(2-methoxyethoxy)benzonitrile
Reactant of Route 6
Reactant of Route 6
3-Methoxy-4-(2-methoxyethoxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.